2-[(4-chlorobenzyl)thio]acetamide
Description
2-[(4-Chlorobenzyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by a 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) attached to the acetamide backbone. This compound serves as a key structural motif in medicinal chemistry due to its versatility in forming hydrogen bonds and hydrophobic interactions, making it valuable for antimicrobial and antitumor applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWUIFGNCZDFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of 2-[(4-chlorobenzyl)thio]acetamide is currently unknown due to the lack of specific studies on this compound. Compounds with similar structures have been found to exhibit antitumor activity The mechanism of action typically involves interaction with cellular targets, leading to changes in cell function and potentially cell death
Comparison with Similar Compounds
The structural and functional diversity of 2-[(4-chlorobenzyl)thio]acetamide derivatives allows for direct comparisons with related compounds. Key analogs include modifications to the thiadiazole, thiadiazinan, or quinazolinone moieties, as well as substitutions on the acetamide nitrogen or aromatic rings. Below is a detailed analysis:
Structural and Physicochemical Properties
Key Observations :
- The addition of bulky groups (e.g., 1,3,4-thiadiazole in 5o ) reduces melting points compared to thiadiazinan derivatives (5d , 8d ), likely due to decreased crystallinity .
- Electron-withdrawing substituents (e.g., 4-chlorobenzyl) enhance thermal stability, as seen in 5d (m.p. 179–181°C) versus 8d (m.p. 161–163°C) .
Antimicrobial Activity
For example:
- 5d : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8 µg/mL) due to the synergistic effect of the 4-chlorobenzylthio group and thione sulfur .
- 8d : Lower activity (MIC: 32 µg/mL) compared to 5d , likely due to steric hindrance from the methyl group on the thiadiazinan ring .
Antitumor Activity
Quinazolinone-based derivatives demonstrate significant antitumor effects:
Key Observations :
- Substituting acetamide with propanamide (19 ) improves activity (GI₅₀: 6.33 µM) by enhancing hydrophobic interactions with kinase ATP-binding pockets .
- The 4-chlorophenyl group in 7 increases selectivity for tumor cells over normal cells compared to 4-fluorophenyl analogs (e.g., 8, MGI%: 7%) .
Structure-Activity Relationships (SAR)
Thiadiazole/Thiadiazinan Rings : Inclusion of sulfur-rich heterocycles enhances antimicrobial activity but may reduce solubility .
Aromatic Substitutions : Electron-withdrawing groups (e.g., 4-Cl, 3,4,5-trimethoxy) improve antitumor potency by stabilizing ligand-receptor interactions .
Acetamide Modifications : Elongating the acetamide chain (e.g., propanamide in 19 ) boosts antitumor efficacy via improved binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
